molecular formula C10H20O2 B155974 1,1-Diethoxycyclohexane CAS No. 1670-47-9

1,1-Diethoxycyclohexane

Cat. No.: B155974
CAS No.: 1670-47-9
M. Wt: 172.26 g/mol
InChI Key: MWUDABUKTZAZCX-UHFFFAOYSA-N
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Description

1,1-Diethoxycyclohexane is an organic compound with the molecular formula C10H20O2. It is a derivative of cyclohexane, where two ethoxy groups are attached to the same carbon atom. This compound is also known as cyclohexanone diethyl ketal. It is a colorless liquid with a characteristic odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethoxycyclohexane can be synthesized through the acetalization of cyclohexanone with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:

Cyclohexanone+2EthanolAcid CatalystThis compound+Water\text{Cyclohexanone} + 2 \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Cyclohexanone+2EthanolAcid Catalyst​this compound+Water

The reaction is typically carried out under reflux conditions to ensure the complete conversion of cyclohexanone to this compound. The acid catalyst commonly used is sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of cyclohexanone and ethanol to a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the desired product from the by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxycyclohexane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid catalyst, this compound can be hydrolyzed back to cyclohexanone and ethanol.

    Oxidation: It can be oxidized to form cyclohexanone and other oxidation products.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Cyclohexanone and ethanol.

    Oxidation: Cyclohexanone and other oxidation products.

    Substitution: Depending on the nucleophile used, different substituted cyclohexane derivatives can be formed.

Scientific Research Applications

1,1-Diethoxycyclohexane has several applications in scientific research:

    Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis. The acetal group can be easily removed under acidic conditions to regenerate the carbonyl compound.

    Biology: It is used in the study of enzyme-catalyzed reactions involving acetals and ketals.

    Medicine: It is used as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: It is used as a solvent and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1,1-diethoxycyclohexane primarily involves its role as a protecting group for carbonyl compounds. The acetal formation protects the carbonyl group from unwanted reactions during synthetic procedures. The acetal can be hydrolyzed under acidic conditions to regenerate the carbonyl compound, allowing for further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethoxycyclohexane: Similar to 1,1-diethoxycyclohexane but with methoxy groups instead of ethoxy groups.

    Cyclohexanone dimethyl ketal: Another ketal derivative of cyclohexanone with methyl groups.

Uniqueness

This compound is unique due to its ethoxy groups, which provide different steric and electronic properties compared to methoxy groups. This can influence the reactivity and stability of the compound in various chemical reactions.

Properties

IUPAC Name

1,1-diethoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-11-10(12-4-2)8-6-5-7-9-10/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUDABUKTZAZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCCCC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061868
Record name Cyclohexane, 1,1-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow clear liquid; Fruity, liquor, rum, tobacco, woody aroma
Record name Cyclohexanone diethyl ketal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2028/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Cyclohexanone diethyl ketal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2028/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.911-0.921 (20°)
Record name Cyclohexanone diethyl ketal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2028/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1670-47-9
Record name 1,1-Diethoxycyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1670-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone diethyl ketal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, 1,1-diethoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexane, 1,1-diethoxy-
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Record name 1,1-diethoxycyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CYCLOHEXANONE DIETHYL KETAL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a round bottom flask 6 g (6.4 ml) Cyclohexanone, a pinch of p-toluene sulfonic acid and 10 ml absolute ethanol was taken. Stirred the mixture at R.T. for 5 min. Then add to it 18.12 g (20.3 ml) triethyl orthoformate and stir for 3 hr at R.T. Then distilled on rotavapour to get a thick mass. Add to it 30 ml water and extract with (25 ml×ethyl acetate, wash the organic layer with water, dried it by adding sodium sulfate and concentrate it on rotavapour to give a colorless liquid product.
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 200-ml three-neck flask, 4.45 g (45.2 mmol) of cyclohexanone, 7.05 g (47.5 mmol) of triethyl orthoformate, 0.04 g of p-toluenesulfonic acid (monohydrate), 4.15 g (90 mmol) ethanol and 95 ml of ethyl acetate were heated to 100° C. and kept at this temperature for 1 hour (reflux). Thus, 1,1-diethoxycyclohexane was formed. Then 4.0 g (22.7 mmol) of D-isoascorbic acid was added and the first heterogeneous mixture was refluxed for 5 hours, and a clear solution was formed. Then 2 g of aluminum oxide was added, the suspension was stirred for 1 more hour at room temperature and filtered over Celite®, which was rewashed three times with ethyl acetate. The filtrate was concentrated by evaporation at 35° C./30 mbars to 20.5 g, and a viscous pulp was formed. The product was completely precipitated by addition of 20 ml of hexane, filtered off and dried. The yield was 5.05 g (86.8 percent). The product had a melting point: 177° to 178.5° C. The product had the following properties:
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
7.05 g
Type
reactant
Reaction Step One
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reaction pathway of 1,1-Diethoxycyclohexane at high temperatures?

A: In the gas phase and at elevated temperatures, this compound undergoes a unimolecular elimination reaction. This reaction yields two primary products: 1-Ethoxycyclohexene and ethanol. Kinetic studies, supported by theoretical calculations using DFT methods (B3LYP, MPW1PW91, and PBEPBE), indicate that this elimination proceeds through a concerted, albeit non-synchronous, four-membered cyclic transition state. []

Q2: How does the reactivity of this compound compare to other dialkyloxycyclohexanes in etherification reactions?

A: Research indicates a trend in the reactivity of dialkyloxycyclohexanes when used for etherification protection of hydroxyl groups. Specifically, this compound (Ⅱb) demonstrates intermediate reactivity compared to 1,1-Dimethoxycyclohexane (Ⅱa) and 1,1-Diisopropoxycyclohexane (Ⅱc). The reactivity order is Ⅱc > Ⅱb > Ⅱa. This suggests that the size of the alkoxy substituent influences the reagent's effectiveness in etherification reactions. []

Q3: Can this compound be synthesized using ionic liquids as a reaction medium?

A: Yes, this compound can be effectively synthesized via acetalization reaction using ionic liquids as a solvent. For instance, combining metal chlorides like InCl3, ScCl3, and others, with the ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([C1C4Pyrr][NTf2]) creates an efficient catalytic system. This system facilitates the acetalization of cyclohexanone with triethyl orthoformate, leading to high yields of this compound at 0°C within a short reaction time. []

Q4: Does this compound play a role in cellulose depolymerization?

A: While not directly involved in the breakdown of cellulose, this compound serves as a useful model compound in studies investigating cellulose depolymerization. Researchers employed it alongside cellobiose to understand the reaction mechanism of cellulose breakdown in the ionic liquid 1-butyl-3-methylimidazolium chloride under a hydrogen atmosphere. This research explores efficient methods for converting cellulose into valuable chemicals. []

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